molecular formula C5H14N2 B14666267 Ethyl trimethylhydrazine CAS No. 50599-41-2

Ethyl trimethylhydrazine

Cat. No.: B14666267
CAS No.: 50599-41-2
M. Wt: 102.18 g/mol
InChI Key: LPIBBWREIUCAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trimethylhydrazine is an organic compound with the molecular formula C5H14N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 50-60°C. The reaction proceeds as follows: [ \text{C2H5NHNH2} + 3 \text{CH3I} \rightarrow \text{C5H14N2} + 3 \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl trimethylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or nitrogen-containing compounds.

    Reduction: The compound can be reduced to simpler hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

    Oxidation: Nitrogen oxides or amines.

    Reduction: Simpler hydrazines.

    Substitution: Halogenated hydrazines or other substituted derivatives.

Scientific Research Applications

Ethyl trimethylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

Ethyl trimethylhydrazine can be compared with other hydrazine derivatives such as:

  • Monomethylhydrazine
  • Dimethylhydrazine
  • Tetramethylhydrazine

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other hydrazines, it may exhibit different reactivity and stability, making it suitable for specific applications.

Comparison with Similar Compounds

  • Monomethylhydrazine: Used as a rocket propellant and in chemical synthesis.
  • Dimethylhydrazine: Known for its use in the production of pharmaceuticals and as a fuel component.
  • Tetramethylhydrazine: Utilized in organic synthesis and as a stabilizer in various formulations.

This detailed overview provides a comprehensive understanding of ethyl trimethylhydrazine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

50599-41-2

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

1-ethyl-1,2,2-trimethylhydrazine

InChI

InChI=1S/C5H14N2/c1-5-7(4)6(2)3/h5H2,1-4H3

InChI Key

LPIBBWREIUCAPF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.